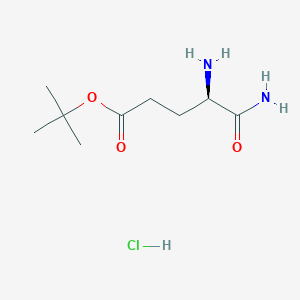

tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride

Beschreibung

tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride (CAS: 66575-26-6) is a chiral organic compound with the molecular formula C₉H₁₉ClN₂O₃ and a molecular weight of 238.71 g/mol . It features a tert-butyl ester group, an amide, and a primary amine, making it a versatile intermediate in pharmaceutical synthesis. The (R)-configuration of the chiral center is critical for its stereospecific applications, such as in the synthesis of active pharmaceutical ingredients (APIs) . The compound is typically stored at 2–8°C to maintain stability and has a purity of ≥97% .

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLREMKEFHDCSV-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-26-6 | |

| Record name | H-D-Glu(OtBu)-NH2 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 4,5-diamino-5-oxopentanoate and hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl ®-4,5-diamino-5-oxopentanoate monohydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride and its analogs.

Table 1: Comparative Analysis of Key Compounds

*Storage conditions for the (S)-enantiomer are inferred from synthesis protocols in .

Key Findings:

Stereochemical Impact :

- The (R)- and (S)-enantiomers of the hydrochloride salt (e.g., CAS 66575-26-6 vs. the (S)-form in ) exhibit divergent applications due to their chirality. For example, the (S)-enantiomer is explicitly used in synthesizing golcadomide , a potent anticancer agent , while the (R)-form’s role remains less documented but likely involves chiral specificity in API synthesis.

The free base (CAS 70701-78-9) lacks the hydrochloride counterion, resulting in lower molecular weight (202.25 g/mol) and altered solubility profiles compared to its salt form .

Stability and Handling :

- Hydrochloride salts (e.g., CAS 66575-26-6) require refrigeration (2–8°C ) for long-term stability, whereas free bases and methyl esters are often stable at ambient temperatures .

Structural Analogues: Compounds like (S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS 45120-30-7) replace the ester with a carboxylic acid, increasing polarity and altering reactivity in aqueous environments .

Research Implications and Industrial Relevance

- Pharmaceutical Synthesis : The tert-butyl group in CAS 66575-26-6 provides steric protection to the ester moiety, preventing premature hydrolysis during multi-step syntheses .

- Solubility vs. Bioavailability : Hydrochloride salts improve aqueous solubility, a critical factor in drug formulation, while free bases may be preferred for lipid-soluble prodrugs .

- Chiral Purity : Enantiomeric purity (e.g., ≥97% for the (R)-form) is essential for APIs targeting stereospecific biological pathways, minimizing off-target effects .

Biologische Aktivität

Tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride (CAS No. 66575-26-6) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

The molecular formula of tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride is C₉H₁₉ClN₂O₃, with a molecular weight of approximately 238.71 g/mol. It exists as a solid at room temperature and is soluble in water, which enhances its utility in biological applications .

The biological activity of this compound is primarily attributed to its structural features:

- Amino Groups : The presence of two amino groups allows for the formation of hydrogen bonds and ionic interactions with various biomolecules, which can influence protein structure and enzyme kinetics.

- Oxo Group : The ketone functional group can participate in redox reactions, potentially affecting metabolic pathways.

- Tert-Butyl Group : This moiety may enhance the compound's stability and modulate its reactivity within biological systems.

Biological Activity

Research indicates that tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride plays a significant role as a building block in peptide synthesis. Its ability to mimic natural amino acids makes it valuable for designing peptides that can interact effectively with biological systems. Notably, it has been studied for its potential applications in drug development and biochemical research .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Serves as a versatile building block for synthesizing bioactive peptides. |

| Enzyme Interaction | Influences enzyme kinetics and may modulate metabolic pathways. |

| Protein Folding | Affects protein conformation through interactions with amino acids. |

| Drug Development | Potential precursor for pharmaceuticals targeting specific biological pathways. |

Case Studies

- Peptide Design : In a study focused on peptide synthesis, tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride was utilized to create peptides that demonstrated enhanced binding affinities to specific receptors involved in disease pathways. This work highlights its potential as a scaffold for therapeutic agents.

- Enzyme Kinetics : Another investigation explored the compound's effect on enzyme activity. The results indicated that varying concentrations of the compound could significantly alter the rate of reaction in specific enzymatic processes, suggesting its role as an enzyme modulator .

Comparative Analysis

The uniqueness of tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| L-glutamic acid | Contains carboxylic acid groups | Naturally occurring amino acid involved in metabolism |

| L-aspartic acid | Similar backbone but one less carbon atom | Key neurotransmitter in the brain |

| tert-butyl 4-amino-4-methylpentanoate | Contains an additional methyl group | Used in pharmaceutical synthesis |

Tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride stands out due to its specific configuration and functional groups that enhance its reactivity and biological compatibility compared to other compounds .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride to ensure enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for applications in asymmetric synthesis. A validated approach involves coupling (R)-4,5-diamino-5-oxopentanoate with tert-butyl protecting groups under anhydrous conditions, followed by HCl salt formation. For example, 3-nitrophthalic anhydride can be reacted with the diamino intermediate in ethyl acetate to stabilize the stereochemistry . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry should confirm enantiomeric excess (>98% ee). If racemization occurs during purification, use low-temperature crystallization in inert solvents (e.g., dichloromethane/hexane mixtures) to minimize epimerization .

Q. What are the recommended handling and storage protocols for this compound to maintain stability?

Methodological Answer: The compound is hygroscopic and thermally sensitive. Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester . For laboratory use, equilibrate the compound to room temperature in a desiccator before opening. Handling in a glovebox or under Schlenk line conditions is advised for moisture-sensitive reactions. Safety protocols (P233, P235) mandate avoiding contact with water or oxidizing agents due to exothermic decomposition risks .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in peptide coupling or heterocycle formation?

Methodological Answer: Mechanistic studies require kinetic profiling and isotopic labeling. For example, in amide bond formation, monitor the activation of the carboxylate group using HATU or PyBOP coupling agents via in situ IR spectroscopy to track carbodiimide intermediates . Isotopic labeling (e.g., ¹⁵N at the 5-amino position) can resolve ambiguities in regioselectivity during heterocycle synthesis. Computational methods (DFT calculations) are recommended to model transition states and predict stereochemical outcomes .

Q. What strategies resolve contradictions in reported stability data (e.g., ambient vs. refrigerated storage)?

Methodological Answer: Conflicting stability data (e.g., ambient storage claims in supplier catalogs vs. 2–8°C recommendations ) necessitate accelerated stability testing. Prepare aliquots stored under varying conditions (25°C/60% RH, 4°C, -20°C) and analyze degradation via LC-MS at intervals. Key degradation products (e.g., hydrolyzed pentanoic acid derivatives) indicate moisture sensitivity. Statistical tools like ANOVA can quantify significance of temperature/humidity effects .

Q. How can researchers design experiments to optimize reaction yields in multistep syntheses using this compound?

Methodological Answer: Use Design of Experiments (DoE) to identify critical parameters. For example, a factorial design might vary:

- Temperature (0–25°C)

- Solvent polarity (THF vs. DMF)

- Equivalents of coupling reagents (1.0–1.5 eq)

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 0°C | 25°C |

| Solvent | THF | DMF |

| HATU | 1.0 eq | 1.5 eq |

Response surface methodology (RSM) then models interactions between factors. Confirm optimal conditions with triplicate runs .

Q. What analytical methods are most effective for characterizing impurities in batches of this compound?

Methodological Answer: Combine orthogonal techniques:

- HPLC-DAD : Detect hydrolyzed products (e.g., 4,5-diamino-5-oxopentanoic acid) at 210 nm .

- ¹H/¹³C NMR : Identify tert-butyl group cleavage (δ 1.4 ppm for (CH₃)₃C) or racemization (split signals in chiral centers) .

- HRMS : Confirm molecular ion ([M+H]⁺ = 239.12 m/z) and trace impurities (<0.1% by peak area) .

For quantitation, use external calibration curves with certified reference standards.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS numbers or stereochemical descriptors for this compound?

Methodological Answer: Cross-reference CAS 1323411-16-0 (commonly cited ) with independent databases like PubChem or SciFinder. Stereochemical ambiguity (R vs. S configuration) requires absolute configuration determination via X-ray crystallography or electronic circular dichroism (ECD). For example, a 2024 patent specifies (S)-enantiomer synthesis, suggesting potential mislabeling in commercial (R)-configured batches .

Safety and Compliance

Q. What protocols mitigate risks when scaling up reactions involving this compound?

Methodological Answer: Conduct hazard assessments per GHS guidelines :

- Thermal hazards : Use reaction calorimetry to monitor exotherms during salt formation .

- Environmental risks : Treat waste with activated carbon to adsorb residual compound (H410: toxic to aquatic life ).

- Exposure control : Use fume hoods (face velocity ≥0.5 m/s) and PPE (nitrile gloves, safety goggles) during milling or solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.